

Application Note: Analysis of 4-Methylphenethylamine by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: 4-Methylphenethylamine

Cat. No.: B144676

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Abstract

This document provides a detailed methodology for the identification and quantification of **4-Methylphenethylamine** (4-MPEA) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). **4-Methylphenethylamine** is a trace amine and a structural isomer of amphetamine, acting as a TAAR1 agonist.[1] Its detection and quantification are of significant interest in several scientific disciplines. The protocols outlined herein are adapted from established methods for the analysis of phenethylamines and related designer drugs, offering a robust starting point for method development and validation.[2] The procedure involves sample extraction, derivatization to improve chromatographic properties, and subsequent analysis by GC-MS.

Introduction

4-Methylphenethylamine (4-MPEA) is a substituted phenethylamine that has gained attention due to its structural similarity to psychostimulant compounds.[2] Accurate and sensitive analytical methods are crucial for its detection and quantification in forensic, clinical, and research settings. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, providing both high-resolution separation and definitive identification based on mass spectra.[2] However, the analysis of phenethylamines like 4-MPEA by GC-MS often requires derivatization to improve their volatility, thermal stability, and chromatographic peak shape.[2][3] This application note details a comprehensive approach,

including sample preparation, derivatization, and GC-MS instrumental parameters for the analysis of 4-MPEA.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a general liquid-liquid extraction procedure suitable for biological matrices such as urine, blood plasma, or serum.

Materials:

- Sample (urine, plasma, or serum)
- Internal Standard (IS) solution (e.g., **4-Methylphenethylamine-d4**)
- pH 9.0 buffer (e.g., ammonium chloride)
- Concentrated ammonium hydroxide
- Extraction solvent (e.g., n-butyl chloride, ethyl acetate)
- 0.5 N Sulfuric acid
- Hexane
- Centrifuge tubes (15 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- Pipette 1 mL of the sample into a centrifuge tube.
- Add the internal standard solution.

- Add 1 mL of pH 9.0 buffer and vortex to mix.
- Add 100 μ L of concentrated ammonium hydroxide to basify the sample.
- Add 5 mL of the extraction solvent (e.g., n-butyl chloride), cap the tube, and vortex for 2 minutes.
- Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a new clean tube.
- For further cleanup (optional), add 3 mL of 0.5 N sulfuric acid, vortex, and centrifuge. Transfer the lower aqueous layer to a clean tube.
- Add 3 mL of hexane, vortex, and centrifuge. Discard the upper hexane layer.
- Make the aqueous layer basic with concentrated ammonium hydroxide.
- Add 3 mL of the extraction solvent, vortex, and centrifuge.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40-50°C.

Derivatization

Derivatization is highly recommended to improve the chromatographic analysis of 4-MPEA. Acylation with fluorinated anhydrides is a common and effective method.^[4]

Materials:

- Dried sample extract from the LLE procedure
- Derivatizing agent (e.g., Heptafluorobutyric anhydride (HFBA), Pentafluoropropionic anhydride (PFPA), or Trifluoroacetic anhydride (TFAA))
- Ethyl acetate
- Heating block or water bath

Procedure:

- To the dried extract, add 50 μ L of ethyl acetate and 50 μ L of the chosen derivatizing agent (e.g., HFBA).
- Cap the vial tightly and vortex for 20 seconds.
- Heat the mixture at 70°C for 25-30 minutes.^[5]
- Cool the reaction mixture to room temperature.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of ethyl acetate for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are provided as a starting point and may require optimization for specific instruments and applications.

Parameter	Value
Gas Chromatograph	
Column	DB-1MS, HP-5MS, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature	280°C
Injection Volume	1 µL
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature 100°C, hold for 1 min, ramp at 12°C/min to 300°C, hold for 9 min.[2]
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
MS Source Temperature	230°C
MS Quadrupole Temp.	150°C
Mass Scan Range	40-550 amu
Acquisition Mode	Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Data Presentation

Qualitative Analysis

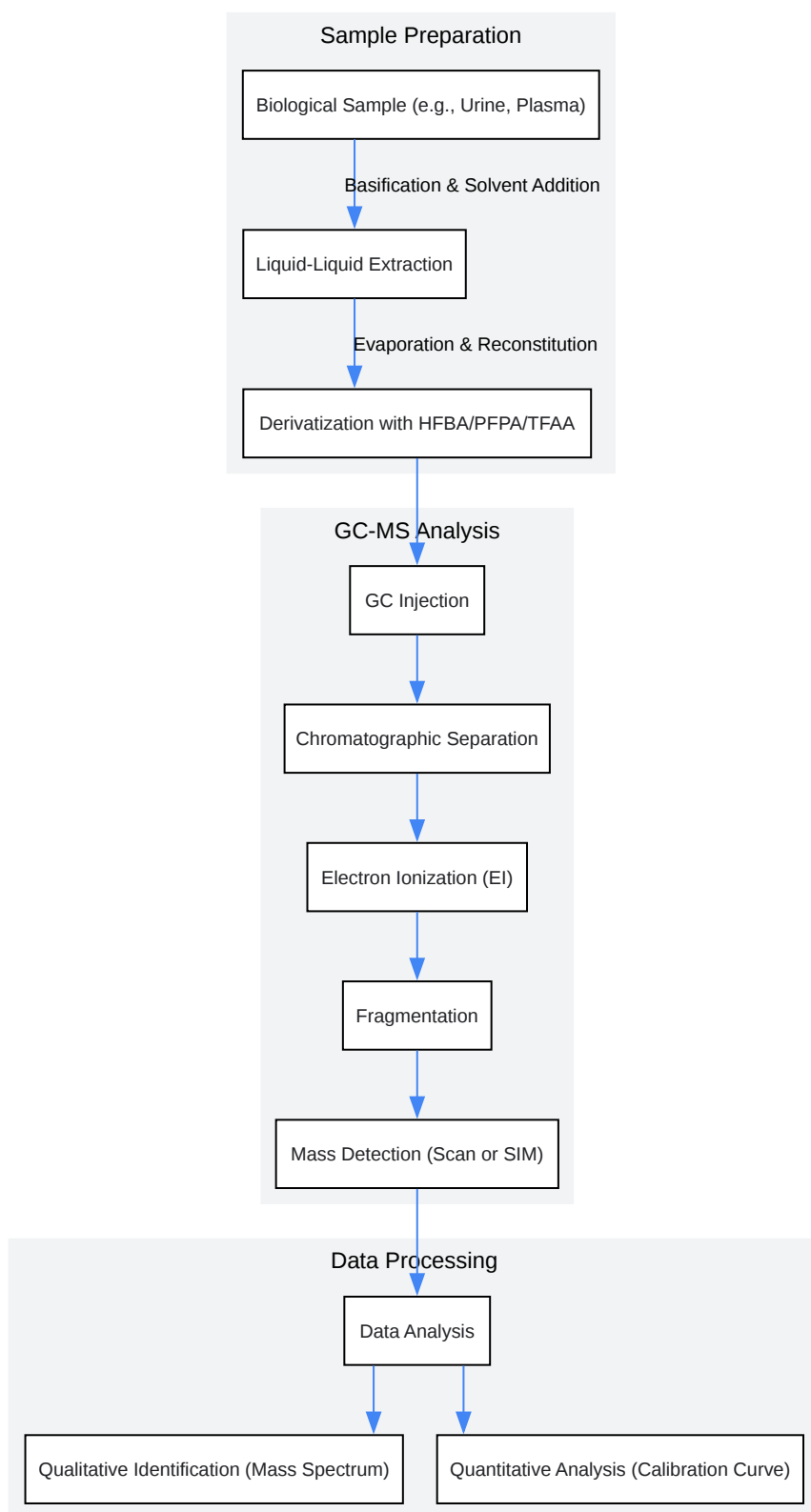
In full scan mode, the mass spectrum of the derivatized 4-MPEA is used for identification. The fragmentation pattern is characteristic of the molecule. For underivatized 4-methylamphetamine, a related compound, the base peak is observed at m/z 44, with other minor fragments at m/z 91 and 117.[6] Derivatization will produce higher molecular weight fragments that are more specific for identification.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using known concentrations of 4-MPEA standards and a constant concentration of the internal standard. The analysis should be performed in SIM mode, monitoring characteristic ions of the derivatized analyte and internal standard. The following table presents representative quantitative data for amphetamine-like compounds, which can serve as a guideline for the validation of a 4-MPEA assay.[5]

Parameter	Representative Value
Linearity Range	2 - 40 ng/mg
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD)	0.05 - 0.1 ng/mg
Limit of Quantification (LOQ)	0.1 - 0.2 ng/mg
Recovery	77 - 87%
Intra-day Precision (%RSD)	< 5%
Inter-day Precision (%RSD)	< 8%

Visualizations



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